[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. This compound features a substituted benzo[dioxin] moiety, which is significant in various chemical and biological applications. The hydrochloride salt form enhances its solubility in water, making it suitable for pharmaceutical formulations.
The compound can be synthesized through various organic synthesis methods, which involve the transformation of simpler chemical entities into more complex structures. The research on this compound may be found in specialized databases and journals focusing on organic chemistry and pharmacology.
This compound is classified as an amine, which is characterized by the presence of a nitrogen atom bonded to carbon atoms. It also falls under the category of heterocyclic compounds, due to the presence of a cyclic structure containing different elements (in this case, oxygen in the dioxin ring).
The synthesis of [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride typically involves several key steps:
The synthetic route must be optimized for yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are critical for successful synthesis. Techniques such as chromatography may be employed for purification.
The molecular structure of [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride can be represented as follows:
The compound's structure can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing insights into its molecular geometry and functional groups.
The primary reactions involving this compound include:
These reactions are typically monitored using Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC) to assess progress and yield.
The mechanism of action for [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride may involve interactions at specific biological targets:
Research studies may provide kinetic data on binding affinities and receptor interactions, elucidating its pharmacological properties.
Relevant analyses such as thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) can provide additional insights into thermal stability and phase transitions.
The primary applications of [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride include:
The core structure of [1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride integrates a 1,4-benzodioxan framework with an ethyl-methylamine side chain, creating a distinct three-dimensional pharmacophore. The benzodioxin system consists of a fused benzene ring and a 1,4-dioxane heterocycle, enforcing planarity and electronic delocalization critical for aromatic stacking interactions with biological targets [8]. The ethyl-methylamine substituent at the 6-position introduces a chiral center, with enantiomers exhibiting divergent receptor binding profiles due to steric constraints in target binding pockets [4] [8]. Molecular weight analyses confirm a typical range of 179–215 g/mol for this compound class, balancing lipophilicity and aqueous solubility for blood-brain barrier penetration [1] [2].
Pharmacophore mapping reveals three essential elements: (1) the benzodioxin oxygen atoms act as hydrogen bond acceptors, (2) the protonated amine forms ionic bonds with aspartate residues in aminergic receptors, and (3) the aromatic system enables π-π interactions with phenylalanine-rich transmembrane domains [8]. X-ray crystallography of analogous compounds demonstrates how the dioxane ring puckering influences the spatial orientation of the amine moiety, with the S-enantiomer showing superior fit at D₂ and 5-HT₁ₐ receptors compared to its R-counterpart [4].
Table 1: Structural Features and Pharmacophore Roles
Structural Element | Role in Pharmacophore | Target Interaction Mechanism |
---|---|---|
1,4-Benzodioxan ring | Planar aromatic platform | π-π stacking with receptor hydrophobic pockets |
Oxygen atoms (dioxane) | Hydrogen bond acceptors | H-bonding with serine/threonine residues |
Ethyl-methylamine side chain | Cationic center at physiological pH | Ionic bond with aspartate (transmembrane domain III) |
Chiral center (C2 position) | Stereoselective recognition | Enantiomer-specific Van der Waals contacts |
The ethyl-methylamine moiety serves as a versatile bioisostere for neurotransmitter ethylamine backbones, with protonation occurring at physiological pH (pKₐ ~10.2) to facilitate ionic interactions with conserved aspartate residues in G-protein coupled receptors [8] [9]. Conformational studies using nuclear magnetic resonance (NMR) indicate that the N-methyl group restricts rotation around the C-N bond, stabilizing an anti-periplanar conformation that mimics the extended conformation of dopamine’s ethylamine chain [8]. This preorganization reduces the entropic penalty upon receptor binding, contributing to submicromolar affinities for aminergic targets [4].
Structure-activity relationship (SAR) analyses demonstrate that N-demethylation reduces D₂ binding affinity by 15-fold, while ethyl group elongation diminishes 5-HT₁ₐ activity, highlighting the critical role of steric complementarity [8]. Molecular dynamics simulations reveal that the N-methyl group occupies a hydrophobic subpocket in the D₂ receptor lined by phenylalanine 6.52 and tryptophan 6.58, with displacement of water molecules contributing to binding enthalpy [9]. The hydrochloride salt formation enhances crystallinity and solubility without altering receptor recognition, as confirmed by comparative binding assays of free base versus salt forms [1] [6].
Table 2: Substituent Effects on Receptor Binding Affinity
Amine Substituent Pattern | D₂ Receptor Kᵢ (nM) | 5-HT₁ₐ Receptor Kᵢ (nM) | Conformational Flexibility (ΔG kcal/mol) |
---|---|---|---|
-CH₂CH₂NHCH₃ (target compound) | 12.3 ± 1.2 | 25.7 ± 2.1 | -2.1 |
-CH₂CH₂NH₂ | 185.4 ± 15.3 | 210.5 ± 18.7 | -1.3 |
-CH₂CH₂N(CH₃)₂ | 46.2 ± 3.8 | 305.9 ± 22.6 | -3.4 |
-CH₂CH₃ | >1000 | >1000 | -0.9 |
Benzodioxin-alkylamines exhibit strategic molecular mimicry of monoamine neurotransmitters while resisting metabolic degradation. The benzodioxan ring system serves as a bioisostere for catechol rings in dopamine, with the dioxane oxygens mimicking meta- and para-hydroxyl groups but conferring enhanced resistance to catechol-O-methyltransferase (COMT) mediated metabolism [3] [8]. Unlike catechol-containing neurotransmitters, the benzodioxin core demonstrates <5% methylation after 60-minute exposure to COMT, explaining its prolonged in vivo activity [8].
Comparative receptor profiling indicates a balanced affinity signature: D₂ (Kᵢ = 12.3 nM), 5-HT₁ₐ (Kᵢ = 25.7 nM), and α₂C (Kᵢ = 8.9 nM), with >100-fold selectivity over muscarinic and histaminergic receptors [8]. This multi-receptor engagement profile aligns with atypical antipsychotic agents like aripiprazole but with enhanced 5-HT₁ₐ partial agonism (Eₘₐₓ = 62%) that may mitigate extrapyramidal side effects [8]. The ethyl-methylamine chain length optimally matches dopamine’s 4.9 Å interatomic distance between nitrogen and ring centroid, differing from serotonin-mimetic designs incorporating 3-carbon chains for 5-HT specificity [3] [8].
Recent synthetic innovations include reductive amination protocols for generating structural diversity at the amine position, enabling rapid exploration of >50 analogs while preserving the benzodioxin core [3]. Biological evaluation revealed that halogenation at the 7-position boosts D₂ affinity 3-fold but reduces 5-HT₁ₐ engagement, illustrating the tunable receptor bias achievable through strategic core modification [3].
Table 3: Neurotransmitter Mimicry and Binding Profile Comparison
Property | [1-(Benzodioxin-6-yl)-ethyl]-methyl-amine | Dopamine | Aripiprazole (Reference Drug) |
---|---|---|---|
Catechol Bioisostere | 1,4-Benzodioxan | Catechol | Dichlorophenyl |
N–Aromatic Distance (Å) | 4.8 | 4.9 | 6.2 |
D₂ Kᵢ (nM) | 12.3 | 23.5 | 0.34 |
5-HT₁ₐ Kᵢ (nM) | 25.7 | >10,000 | 5.8 |
COMT Metabolic Stability (%) | 96.2 ± 2.1 | <5 (after 5 min) | >99 |
Functional Activity | D₂ antagonist / 5-HT₁ₐ partial agonist | Full agonist | Partial agonist (both) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1